(R)-N-benzylidene-2-methylpropane-2-sulfinamide
Overview
Description
(R)-N-benzylidene-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides It is characterized by the presence of a sulfinamide group attached to a benzylidene moiety and a 2-methylpropane-2 group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-N-benzylidene-2-methylpropane-2-sulfinamide typically involves the condensation of benzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(R)-N-benzylidene-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.
Substitution: The benzylidene moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R)-N-benzylidene-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be investigated as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of (R)-N-benzylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzylidene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzylidene-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-benzylidene-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
N-benzylidene-2-methylpropane-2-amine: Lacks the sulfinamide group, replaced by an amine group.
Uniqueness
(R)-N-benzylidene-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
(R)-N-benzylidene-2-methylpropane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXSXPVKHWNOZ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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